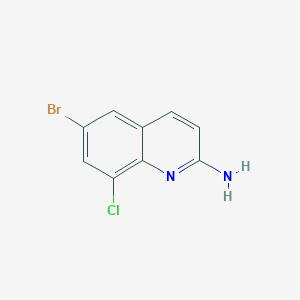

![molecular formula C8H16ClN B2654111 octahydro-1H-cyclopenta[b]pyridine hydrochloride CAS No. 92384-27-5](/img/structure/B2654111.png)

octahydro-1H-cyclopenta[b]pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

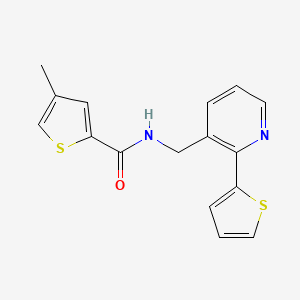

Octahydro-1H-cyclopenta[b]pyridine hydrochloride is a chemical compound . The octahydro-1H-cyclopenta[b]pyridine skeletons exist in a broad spectrum of bioactive natural products .

Synthesis Analysis

A novel diastereoselective synthesis strategy has been reported to produce the octahydro-1H-cyclopenta[b]pyridine skeleton. This involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne via sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Molecular Structure Analysis

The octahydro-1H-cyclopenta[b]pyridine scaffold geometry is truly three-dimensional . The structure was confirmed using various spectroscopic techniques such as MS (EI), 1H NMR, and 13C NMR .Chemical Reactions Analysis

The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper to deliver a variety of piperidines bearing 1,5-enyne motifs .Applications De Recherche Scientifique

Halogen Bonding Interactions

Octahydro-1H-cyclopenta[b]pyridine hydrochloride derivatives have been studied for their ability to form halogen bonding interactions. Mertsalov et al. (2021) synthesized octahydro-1H-4,6-epoxycyclopenta[c]pyridin-1-one derivatives to explore these interactions. The study focused on the formation of Ha···Ha contacts in solid-state, utilizing various analysis techniques such as density functional theory (DFT) and molecular electrostatic potential (MEP) surfaces (Mertsalov et al., 2021).

Conformationally Restricted GABA Analogue

Melnykov et al. (2018) developed a method to synthesize a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This research highlights the potential of octahydro-1H-cyclopenta[b]pyridine in creating three-dimensional templates for pharmacological studies (Melnykov et al., 2018).

Synthesis of Enantiomer

Shieh et al. (2007) disclosed a synthesis method for octahydro-pyrrolo[2,3-c]pyridine enantiomers using an intramolecular [3+2]-cycloaddition of an azomethine ylide. The study provided insights into the efficient synthesis of enantiomerically pure compounds using this scaffold (Shieh et al., 2007).

Hydrothermal Synthesis and Structural Characterization

Çolak et al. (2011) synthesized novel coordination polymers using pyridine-2,3-dicarboxylic acid, showcasing the application of octahydro-1H-cyclopenta[b]pyridine in forming distorted octahedral geometries in metal complexes. This research contributes to the understanding of complex coordination chemistry involving this compound (Çolak et al., 2011).

Coordination Polymers with "White" Light Emitting Properties

Wibowo et al. (2010) synthesized bismuth and lead-based coordination polymers with pyridine-2,5-dicarboxylate ligands, where the octahydro-1H-cyclopenta[b]pyridine was used to create "white" light-emitting phosphors. This highlights the compound's potential application in material science and photonics (Wibowo et al., 2010).

Orientations Futures

The development of efficient and convenient protocols to construct the octahydro-1H-cyclopenta[b]pyridine skeleton remains a challenging task . This compound has shown its utility for the design of biologically relevant molecules , suggesting potential future directions in bioorganic and medicinal chemistry.

Propriétés

IUPAC Name |

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-7-4-2-6-9-8(7)5-1;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDMFAHMZIFQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCNC2C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92384-27-5 |

Source

|

| Record name | octahydro-1H-cyclopenta[b]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

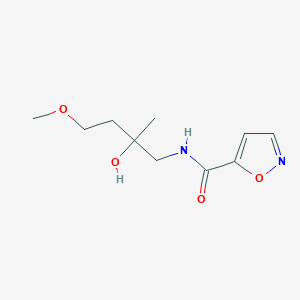

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)

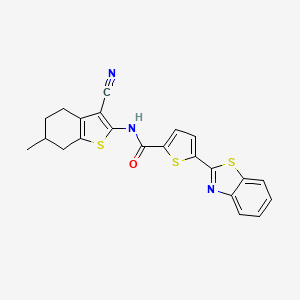

![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)

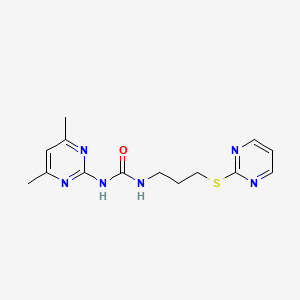

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)

![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)